1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide
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Overview
Description
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide is a heterocyclic compound that features a thiazole ring and a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide typically involves the reaction of a thiazole derivative with a pyridinium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the condensation of 2-aminothiazole with a pyridinium salt in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the pyridinium moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridinium rings.
Scientific Research Applications
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole moiety.
Uniqueness
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide is unique due to its combination of a thiazole ring and a pyridinium moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
896713-21-6 |
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Molecular Formula |
C10H9IN2OS |
Molecular Weight |
332.16 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-yl-1-(1,3-thiazol-2-yl)ethanone;iodide |
InChI |
InChI=1S/C10H9N2OS.HI/c13-9(10-11-4-7-14-10)8-12-5-2-1-3-6-12;/h1-7H,8H2;1H/q+1;/p-1 |
InChI Key |
HXXAXQJTIHPWGR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=NC=CS2.[I-] |
Origin of Product |
United States |
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